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Compound of Interest

Compound Name: Strychnospermine

Cat. No.: B2980456 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on the available scientific literature for

strychnine. The term "Strychnospermine" is not recognized in the current scientific literature; it

is presumed the user intended to inquire about strychnine. Strychnine is a highly toxic

substance and should only be handled by trained professionals in a controlled laboratory

setting.

Introduction
Strychnine, a potent alkaloid neurotoxin, serves as a highly specific and high-affinity antagonist

for the glycine receptor (GlyR), a ligand-gated chloride ion channel. This property makes

strychnine an invaluable molecular probe in neurobiology for elucidating the role of glycinergic

neurotransmission in various physiological and pathological processes. By blocking the

inhibitory action of glycine, strychnine can be used to study neuronal excitability, synaptic

plasticity, and the function of motor and sensory pathways. These application notes provide an

overview of the use of strychnine as a molecular probe, including its binding characteristics,

and detailed protocols for its application in common neurobiological assays.

Data Presentation: Quantitative Analysis of Strychnine-
Glycine Receptor Interaction
The following tables summarize the key quantitative data regarding the interaction of strychnine

with the glycine receptor, providing a basis for experimental design.
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Table 1: Binding Affinity and Cooperativity

Ligand
Receptor/Prep
aration

Parameter Value Reference

[³H]Strychnine
Rat Spinal Cord

Membranes
K_d 2.6 - 4 nM [1]

Strychnine

Synaptic-

Membrane

Fractions

Affinity Constant 0.03 µM [2][3][4]

Glycine

Synaptic-

Membrane

Fractions

Affinity Constant 10 µM [2][3][4]

Glycine
Rat Spinal Cord

Membranes

EC₅₀ (for

inhibition of

[³H]strychnine

binding)

25 µM [1]

Glycine
Rat Spinal Cord

Membranes

Hill Coefficient

(for displacement

of [³H]strychnine)

1.7 [1]

Strychnine
Rat Spinal Cord

Membranes

Hill Coefficient

(for displacement

of [³H]strychnine)

1.0 [1]

Table 2: Effects of Strychnine on Neuronal Activity
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Preparation
Strychnine
Concentration

Observed Effect Reference

Murine Spinal Cord

Cell Cultures
5-20 nM

Increased

multichannel bursting
[5]

Murine Spinal Cord

Cell Cultures
> 5 µM

Regular, coordinated

bursting
[5]

Rat Sp5O Convergent

Neurons
0.2-0.8 mg/kg (i.v.)

Dose-dependent

increase in Aβ-fiber-

evoked responses

[6][7]

Mouse Prefrontal

Cortex Layer II/III

Pyramidal Neurons

1 µM

Shift in baseline

holding current (~15

pA)

[8]

Experimental Protocols
Radioligand Binding Assay: Competition Analysis of
Strychnine Binding to Glycine Receptors
This protocol describes a competitive binding assay to determine the affinity of a test

compound for the strychnine-binding site on the glycine receptor using [³H]strychnine.

Materials and Reagents:

Receptor Source: Synaptic membrane preparations from rat spinal cord or brainstem.

Radioligand: [³H]Strychnine.

Unlabeled Ligand: Unlabeled strychnine (for determining non-specific binding) and test

compounds.

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

Wash Buffer: Ice-cold assay buffer.

Scintillation Cocktail.
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Glass fiber filters (e.g., Whatman GF/B).

Filtration apparatus.

Scintillation counter.

Procedure:

Membrane Preparation:

Homogenize fresh or frozen tissue (e.g., rat spinal cord) in ice-cold buffer.

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular

debris.

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the synaptic

membranes.

Wash the pellet by resuspending in fresh buffer and repeating the high-speed

centrifugation.

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g.,

using a Bradford or BCA assay).

Assay Setup:

In a 96-well plate, add in the following order:

Assay buffer.

Increasing concentrations of the unlabeled test compound or unlabeled strychnine (for

non-specific binding).

[³H]Strychnine at a concentration close to its K_d (e.g., 2-5 nM).

The membrane preparation (e.g., 50-100 µg of protein).

The final assay volume is typically 200-250 µL.
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Incubation:

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60

minutes).

Filtration:

Rapidly terminate the binding reaction by filtering the incubation mixture through glass

fiber filters under vacuum.

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

Detection:

Place the filters in scintillation vials.

Add scintillation cocktail and allow to equilibrate.

Measure the radioactivity using a scintillation counter.

Data Analysis:

Subtract the non-specific binding (counts in the presence of a high concentration of

unlabeled strychnine) from the total binding to obtain specific binding.

Plot the specific binding as a function of the logarithm of the test compound concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + ([L]/K_d)),

where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Electrophysiology: Patch-Clamp Recording of
Strychnine Effects on Glycine-Activated Currents
This protocol outlines the whole-cell patch-clamp technique to record glycine-activated currents

and their inhibition by strychnine in cultured neurons.
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Materials and Reagents:

Cell Culture: Primary neuronal culture (e.g., hippocampal or spinal cord neurons) or a cell

line expressing glycine receptors.

External Solution (ACSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 26

NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂.

Internal Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-

GTP, adjusted to pH 7.3 with CsOH.

Glycine Stock Solution.

Strychnine Stock Solution.

Patch Pipettes: Pulled from borosilicate glass capillaries (resistance 3-5 MΩ).

Patch-Clamp Amplifier and Data Acquisition System.

Microscope.

Procedure:

Preparation:

Place a coverslip with cultured neurons in the recording chamber and perfuse with

external solution.

Pull patch pipettes and fill with internal solution.

Obtaining a Whole-Cell Recording:

Approach a neuron with the patch pipette while applying positive pressure.

Once a dimple is observed on the cell membrane, release the positive pressure to form a

gigaohm seal.

Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
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Clamp the cell at a holding potential of -60 mV.

Application of Glycine and Strychnine:

Establish a baseline recording in the external solution.

Apply glycine at a known concentration (e.g., 10-100 µM) to the neuron using a perfusion

system to elicit an inward chloride current.

Wash out the glycine and allow the current to return to baseline.

Pre-incubate the neuron with strychnine (e.g., 1 µM) for a few minutes.

Co-apply glycine and strychnine and record the current response.

Data Analysis:

Measure the peak amplitude of the glycine-activated currents in the absence and

presence of strychnine.

Calculate the percentage of inhibition of the glycine-activated current by strychnine.

Construct a dose-response curve by applying different concentrations of strychnine to

determine its IC₅₀.

In Vivo Microiontophoresis of Strychnine
This protocol describes the local application of strychnine in vivo to study its effects on the firing

rate of specific neurons.

Materials and Reagents:

Anesthetized Animal: (e.g., rat or mouse).

Multi-barreled micropipette.

Strychnine solution (e.g., 10 mM in saline, pH adjusted).

Recording electrode (can be the central barrel of the micropipette).
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Microiontophoresis current generator.

Extracellular recording amplifier and data acquisition system.

Stereotaxic apparatus.

Procedure:

Animal Preparation:

Anesthetize the animal and place it in a stereotaxic frame.

Perform a craniotomy over the brain region of interest.

Electrode Placement:

Lower the multi-barreled micropipette to the target area using stereotaxic coordinates.

Identify a neuron by its spontaneous or evoked firing activity recorded through the central

barrel.

Strychnine Application:

Establish a stable baseline recording of the neuron's firing rate.

Eject strychnine from one of the barrels using a microiontophoretic current (e.g., 10-100

nA).

Record the change in the neuron's firing rate during and after the application of strychnine.

Use a retaining current of the opposite polarity to prevent leakage of strychnine when not

ejecting.

Data Analysis:

Generate a peri-stimulus time histogram (PSTH) to visualize the change in firing rate.

Quantify the change in firing rate (e.g., increase in spikes/sec) in response to strychnine

application.
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Visualizations: Signaling Pathways and
Experimental Workflows
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Caption: Glycine receptor signaling pathway and its antagonism by strychnine.

Experimental Workflow: Radioligand Binding Assay
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Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Patch-Clamp Electrophysiology
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Caption: Workflow for a patch-clamp electrophysiology experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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